8-fluoro-3-(3-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
Description
8-Fluoro-3-(3-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline (Compound ID: C350-0685) is a pyrazoloquinoline derivative with a molecular formula of C23H15ClFN3O and a molecular weight of 403.84 g/mol. Its structure features a fluorine atom at position 8, a 3-methoxyphenyl group at position 3, and a 4-methylphenyl substituent at position 1 of the pyrazolo[4,3-c]quinoline core. This compound exhibits high lipophilicity (logP ~6.16 inferred from analogs) and a polar surface area of 22.71 Ų, suggesting moderate membrane permeability . Its synthetic pathway likely involves halogenated quinoline precursors and nucleophilic substitution reactions, as seen in related pyrazoloquinoline syntheses .
Properties
IUPAC Name |
8-fluoro-3-(3-methoxyphenyl)-1-(4-methylphenyl)pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN3O/c1-15-6-9-18(10-7-15)28-24-20-13-17(25)8-11-22(20)26-14-21(24)23(27-28)16-4-3-5-19(12-16)29-2/h3-14H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHCSZNZCPSROFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC(=CC=C5)OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-fluoro-3-(3-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditions For instance, the reaction may start with the preparation of a substituted aniline derivative, followed by a series of reactions including nitration, reduction, and cyclization to form the pyrazoloquinoline core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
8-fluoro-3-(3-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Aryl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
8-fluoro-3-(3-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-fluoro-3-(3-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The following table summarizes key structural and physicochemical properties of 8-fluoro-3-(3-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline and related compounds:
*Inferred from analogs. †Calculated based on molecular formula.
Pharmacological and Functional Comparisons
Anti-Inflammatory Activity
Pyrazolo[4,3-c]quinolines with amino and hydroxyphenyl substituents (e.g., compound 2i) exhibit potent anti-inflammatory effects by inhibiting LPS-induced NO production (IC50 ~submicromolar) and suppressing iNOS/COX-2 expression .
Kinase and Enzyme Modulation
Derivatives like ELND006/007 () incorporate sulfonyl and cyclopropyl groups to inhibit gamma-secretase, highlighting the impact of electronegative substituents on enzyme targeting. In contrast, the target compound’s methoxy and methyl groups may favor interactions with hydrophobic binding pockets .
Structural Determinants of Activity
- Position 3: Methoxy (target) vs. amino (2i): Electron-donating groups at position 3 improve solubility but may reduce membrane permeability compared to lipophilic substituents (e.g., ethylphenyl in ) .
- Position 8 : Fluorine (target) vs. ethoxy (): Fluorine’s electronegativity and small size optimize steric and electronic interactions, whereas ethoxy increases steric hindrance .
Physicochemical and ADME Considerations
Biological Activity
8-Fluoro-3-(3-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activities, including anti-inflammatory, anticancer, and antimicrobial properties, supported by recent research findings.
Chemical Structure and Properties
The compound belongs to the pyrazoloquinoline class, characterized by its unique structural features that contribute to its biological activity. The molecular formula is with a molecular weight of approximately 415.4 g/mol. Its structure includes a fluorine atom and methoxy and methyl substituents on the phenyl rings, which influence its pharmacological properties.
1. Anti-inflammatory Activity
Recent studies have demonstrated that derivatives of pyrazolo[4,3-c]quinoline exhibit significant anti-inflammatory effects. For instance, compounds similar to this compound were evaluated for their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. The results indicated that these compounds effectively reduced NO levels, suggesting a mechanism involving the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression .
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | Not specified | Inhibition of iNOS and COX-2 |
| Control (1400 W) | Not specified | iNOS inhibitor |
2. Anticancer Activity
The anticancer potential of this compound has also been investigated. In vitro studies showed that it exhibits cytotoxic effects against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer). The mechanism involves cell cycle arrest at the G2/M phase and induction of apoptosis through modulation of Bcl-2 and Bax proteins .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 | 5.33 | G2/M phase arrest |
| MCF-7 | 3.67 | Apoptosis induction |
| HCT-116 | 2.28 | Pro-apoptotic signaling |
3. Antimicrobial Activity
Compounds in the pyrazoloquinoline series have shown promising antimicrobial properties against various pathogens. Studies indicate that these compounds can inhibit bacterial growth effectively, although specific data on this compound is limited in the current literature.
Case Studies
Several case studies highlight the biological effects of related pyrazoloquinoline derivatives:
- Study on Anti-inflammatory Effects : A derivative was tested for NO production inhibition in RAW 264.7 cells, showing significant activity comparable to established anti-inflammatory drugs.
- Anticancer Evaluation : A series of pyrazoloquinolines were assessed for their cytotoxicity across multiple cancer cell lines, revealing a structure-activity relationship that guided further optimization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
